molecular formula C8H7BrN2 B1446181 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1638761-16-6

4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine

Número de catálogo: B1446181
Número CAS: 1638761-16-6
Peso molecular: 211.06 g/mol
Clave InChI: VSOSUQLVHNCTMY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-4-11-8-6(7(5)9)2-3-10-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOSUQLVHNCTMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1Br)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901264874
Record name 4-Bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901264874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638761-16-6
Record name 4-Bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638761-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901264874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine solubility

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound representative of the 7-azaindole scaffold prevalent in modern drug discovery. Recognizing the critical role of solubility in determining the therapeutic potential and developability of drug candidates, this document serves as a vital resource for researchers, medicinal chemists, and formulation scientists. The guide begins by contextualizing the significance of the 1H-pyrrolo[2,3-b]pyridine core, particularly in the development of kinase inhibitors. It then delves into a predictive analysis of the compound's solubility based on its fundamental physicochemical properties and structural attributes. The core of this guide presents detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility, featuring the gold-standard shake-flask method and a high-throughput nephelometric assay. By explaining the causality behind experimental choices and embedding self-validating mechanisms within the protocols, this guide equips scientists with the practical knowledge required to accurately characterize this and similar challenging compounds.

Introduction to 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine

The 1H-pyrrolo[2,3-b]pyridine Scaffold in Medicinal Chemistry

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structure mimics the purine ring of ATP, enabling compounds built on this core to function effectively as competitive inhibitors at the ATP-binding site of various kinases.[1] Consequently, this scaffold is a cornerstone in the design of inhibitors for targets such as Fibroblast Growth Factor Receptor (FGFR) and Phosphodiesterase 4B (PDE4B), which are implicated in oncology and inflammatory diseases.[2][3][4] The specific compound, 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine, serves as a key building block or intermediate for more complex, biologically active molecules. The bromine atom at the 4-position provides a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further structural diversity.

Physicochemical Properties

A precise understanding of a compound's physicochemical properties is the foundation for predicting its behavior. The key properties for 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine are summarized below.

PropertyValueSource
Molecular Formula C₈H₇BrN₂[5]
Molecular Weight 211.06 g/mol [5]
CAS Number 1638761-16-6[6]
Appearance Solid (Predicted)[7]
SMILES CC1=CN=C2C(=C1Br)C=CN2[6]
InChIKey VSOSUQLVHNCTMY-UHFFFAOYSA-N[6]
The Critical Role of Solubility in Drug Development

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form an equilibrium solution, is a critical determinant of a drug's lifecycle.[8] Poor aqueous solubility can severely limit a drug's absorption and bioavailability, leading to suboptimal efficacy and potential development failure.[9] Therefore, the early and accurate assessment of a compound's solubility is paramount, allowing research teams to prioritize compounds with favorable properties, guide structural modifications to enhance solubility, and develop appropriate formulation strategies.[10] This guide focuses on providing the theoretical framework and practical methodologies to perform this crucial characterization.

Solubility Profile: Theoretical and Predictive Analysis

Structural Features Influencing Solubility

The solubility of 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine is governed by a balance of hydrophilic and hydrophobic features:

  • Hydrophobic Character : The aromatic pyrrolopyridine core, the methyl group (-CH₃), and the bromine atom (-Br) contribute significantly to the molecule's lipophilicity, which tends to decrease its solubility in aqueous media.

  • Hydrophilic Character : The molecule possesses hydrogen bond donor and acceptor sites. The pyrrole nitrogen (-NH) acts as a hydrogen bond donor, while the pyridine nitrogen (=N-) serves as a hydrogen bond acceptor. These sites can interact with polar solvents like water, but their influence is often outweighed by the larger hydrophobic regions in this class of molecules.[11]

Given these features, the compound is expected to exhibit low aqueous solubility but good solubility in various organic solvents.

Predicted Solubility in Common Solvents

Based on the structural analysis and data from closely related analogs, the following solubility profile is predicted.[7]

Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous Water, Phosphate-Buffered Saline (PBS)Very Low to InsolubleThe dominant hydrophobic surface area limits interaction with water molecules.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF)HighThese solvents can disrupt the crystal lattice and effectively solvate the molecule without requiring hydrogen bond donation. DMSO is particularly effective for creating stock solutions of such compounds.[8]
Polar Protic Methanol, EthanolModerate to HighThe alcohol's hydroxyl group can interact with the molecule's hydrogen bond acceptors/donors. Solubility is generally good but may be less than in polar aprotic solvents.
Nonpolar Hexanes, TolueneVery LowThe polarity of the pyrrolopyridine core is too high for effective solvation by nonpolar solvents.

Experimental Determination of Solubility

To move beyond prediction, experimental measurement is essential. The choice of method depends on the stage of research, balancing accuracy with throughput. The two primary types of solubility to measure are thermodynamic and kinetic.[10]

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

This method is the "gold standard" for determining the true equilibrium solubility of the most stable crystalline form of a compound. It is resource-intensive but provides the most accurate and reliable data for lead optimization and pre-formulation studies.

Causality Behind the Protocol: The core principle is to allow a surplus of the solid compound to reach a true thermodynamic equilibrium with the solvent over an extended period. This ensures that any metastable solid forms have converted to the most stable, and therefore least soluble, form.[12]

Step-by-Step Methodology:

  • Preparation : Add an excess amount of solid 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine to a known volume of the test solvent (e.g., pH 7.4 PBS) in a glass vial. "Excess" means enough solid is visible at the end of the experiment.

  • Equilibration : Seal the vial and place it in an orbital shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for 24 to 72 hours. The long duration is critical to ensure equilibrium is reached.[12]

  • Phase Separation : After equilibration, allow the vial to stand to let the undissolved solid settle. To ensure complete removal of particulates, centrifuge the sample at high speed (e.g., >14,000 rpm for 15 minutes).

  • Sample Collection : Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.

  • Quantification : Dilute the supernatant with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).

  • Solid-State Analysis (Self-Validation) : Recover the remaining solid from the vial and analyze it using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to confirm its crystalline form. This step validates that the measured solubility corresponds to a known and stable solid phase.[12]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid to solvent B Agitate at constant T (24-72 hours) A->B Reach Equilibrium C Centrifuge sample to pellet solid B->C Stop Agitation D Collect supernatant C->D Isolate Liquid Phase F Analyze residual solid (XRPD) C->F Validate Solid Form E Quantify concentration (HPLC/LC-MS) D->E Determine Solubility G A Prepare 10 mM stock in 100% DMSO C Add DMSO stock to buffer (Serial Dilution) A->C B Dispense aqueous buffer into microplate B->C D Incubate (1-2 hours) to allow precipitation C->D E Read plate on Nephelometer D->E F Determine concentration at onset of scattering E->F

Caption: Workflow for High-Throughput Kinetic Solubility.

Factors Influencing Solubility and Practical Considerations

Effect of pH

The solubility of ionizable compounds is highly dependent on pH. The 1H-pyrrolo[2,3-b]pyridine scaffold contains a basic pyridine nitrogen. For the related compound 3-bromo-4-methylpyridine, the predicted pKa of the conjugate acid is approximately 3.54. [13]This suggests that at physiological pH (~7.4), the molecule will be predominantly in its neutral, uncharged form. At acidic pH values well below the pKa, the pyridine nitrogen will become protonated. This positive charge will dramatically increase the molecule's interaction with water, thereby increasing its aqueous solubility. This is a critical factor to consider for oral drug absorption, as the compound will experience a wide range of pH environments in the gastrointestinal tract.

Logical Relationship Diagram

The interplay of molecular and environmental factors dictates a compound's measured solubility. Understanding these relationships is key to interpreting experimental data and designing better molecules.

G cluster_outcome Observed Outcome pKa pKa Sol Measured Solubility pKa->Sol LogP LogP (Lipophilicity) LogP->Sol Crystal Crystal Lattice Energy Crystal->Sol pH Solvent pH pH->Sol Temp Temperature Temp->Sol Solvent Solvent Choice Solvent->Sol

Caption: Factors Influencing the Measured Solubility.

Conclusion

4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine is a valuable scaffold for medicinal chemistry, but its structural characteristics strongly suggest a profile of low aqueous solubility, a common challenge for this class of kinase inhibitor building blocks. [11]While predicted to be readily soluble in common polar aprotic organic solvents like DMSO, its behavior in aqueous media requires careful experimental validation. This guide has provided the theoretical underpinnings and two robust, practical protocols for this purpose. The shake-flask method offers the definitive measure of thermodynamic solubility essential for later-stage development, while nephelometry provides the rapid, kinetic data needed to guide compound selection in early-stage discovery. By applying these methodologies, researchers can de-risk their projects, make informed decisions, and ultimately accelerate the journey from a promising molecule to a viable drug candidate.

References

  • Pipzine Chemicals. 4-bromo-5-chloro-1H-pyrrolo[2,3-B]pyridine.
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available from: [Link]

  • BOC Sciences. CAS 1092580-06-7 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-methyl-1-[[2-(trimethylsilyl)ethoxy]methyl-. Available from: https://www.bocsci.com/product/1h-pyrrolo23-bpyridine-5-bromo-4-methyl-1-2-trimethylsilylethoxymethyl--cas-1092580-06-7-1087859.html
  • Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • PubChem. 4-Bromo-1H-pyrrolo[2,3-b]pyridine. Available from: [Link]

  • Chem-space. (2022). Compound solubility measurements for early drug discovery. Available from: [Link]

  • Kaspersen, S.J., et al. (2021). Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. Molecules. Available from: [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available from: [Link]

  • Lee, H., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Scientific Reports. Available from: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • Xu, R., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Gomaa, A. M. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Expert Opinion on Therapeutic Patents. Available from: [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Available from: [Link]

  • Variya, H. H., et al. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Current Chemistry Letters. Available from: [Link]

  • Mondal, A., et al. (2023). Free Energy Perturbation Approach for Accurate Crystalline Aqueous Solubility Predictions. Journal of Medicinal Chemistry. Available from: [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available from: [Link]

  • Cheméo. 4-Bromopyridine (CAS 1120-87-2) - Chemical & Physical Properties. Available from: [Link]

  • Ma, D., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Journal of Jiangxi Science & Technology Normal University. Available from: [Link]

  • Sun, D., et al. (2018). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Available from: [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] This document is intended for researchers, scientists, and professionals in the field, offering field-proven insights into experimental design, data interpretation, and structural elucidation.

Introduction and Core Principles

4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 4-bromo-5-methyl-7-azaindole, is a key structural motif in various biologically active molecules. Its characterization is paramount, and mass spectrometry (MS) stands as a principal analytical technique for confirming its molecular weight and deducing its structure through fragmentation analysis.

A successful mass spectrometric analysis of this compound hinges on understanding three core features: the pyrrolo[2,3-b]pyridine nucleus, the influence of the methyl and bromo substituents, and the choice of ionization technique.

The Isotopic Signature of Bromine: A Definitive Marker

A defining characteristic in the mass spectrum of any bromine-containing compound is its unique isotopic pattern. Bromine possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance (approximately 50.5% and 49.5%, respectively).[2] This results in a pair of peaks of almost equal intensity for the molecular ion (M) and a peak at two mass units higher (M+2).[2][3][4] The presence of this M/M+2 doublet is a powerful diagnostic tool for identifying and confirming the presence of a single bromine atom in the molecule or its fragments.[2][3][4]

Ionization Techniques: A Deliberate Choice

The selection of an appropriate ionization method is critical and depends entirely on the analytical goal. The two most relevant techniques for this molecule are Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Electron Ionization (EI): A "hard" ionization technique that bombards the molecule with high-energy electrons (typically 70 eV). This process imparts significant internal energy, leading to extensive and reproducible fragmentation. EI is the method of choice for detailed structural elucidation, as the resulting fragmentation patterns serve as a molecular fingerprint.

  • Electrospray Ionization (ESI): A "soft" ionization technique ideal for determining molecular weight.[5][6] ESI typically generates protonated molecules, [M+H]⁺, with minimal fragmentation.[7] For N-heterocyclic compounds like 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine, the basic nitrogen atoms on the pyridine and pyrrole rings are readily protonated in the positive ion mode.[5][7]

The logical workflow for a comprehensive analysis involves using both techniques synergistically. ESI-MS is first used to confirm the molecular weight via the [M+H]⁺ ion, followed by EI-MS (often coupled with Gas Chromatography, GC-MS) to generate a fragmentation pattern for structural verification.

Experimental Methodologies

Adherence to a validated protocol is essential for reproducible and reliable data. The following sections outline the key experimental steps.

Sample Preparation

Proper sample preparation ensures that the analyte is introduced into the mass spectrometer in a suitable form and concentration.

For ESI-MS Analysis:

  • Solvent Selection: Dissolve the compound in a solvent system compatible with ESI, such as a mixture of methanol, acetonitrile, and water. A common solvent system is 50:50 (v/v) acetonitrile:water with 0.1% formic acid to facilitate protonation.

  • Concentration: Prepare a stock solution (e.g., 1 mg/mL) and dilute it to a final working concentration in the low µg/mL to ng/mL range.

  • Introduction: The sample can be introduced via direct infusion using a syringe pump or through a Liquid Chromatography (LC) system for separation from any impurities.

For EI-MS Analysis (via GC-MS):

  • Solvent Selection: Dissolve the compound in a volatile organic solvent compatible with GC, such as dichloromethane or ethyl acetate.

  • Concentration: Prepare a solution with a concentration typically in the range of 10-100 µg/mL.

  • GC Parameters: Utilize a capillary GC column (e.g., a 5% phenyl-methylpolysiloxane phase) with a temperature program that ensures the elution of the compound as a sharp, symmetrical peak.

Instrumentation Parameters

The following table summarizes typical starting parameters for the mass spectrometric analysis. These should be optimized for the specific instrument in use.

ParameterElectrospray Ionization (ESI-MS)Electron Ionization (EI-MS)
Ionization Mode Positive IonPositive Ion
Capillary Voltage 3.0 - 4.5 kVN/A
Ionization Energy N/A70 eV
Nebulizer Gas (N₂) Pressure 30 - 50 psiN/A
Drying Gas (N₂) Flow 5 - 10 L/minN/A
Drying Gas Temperature 300 - 350 °CN/A
Mass Analyzer Quadrupole, Time-of-Flight (TOF), or Ion TrapQuadrupole or Magnetic Sector
Scan Range (m/z) 50 - 50040 - 300
Analytical Workflow

A robust analytical workflow ensures all necessary data is captured for a comprehensive characterization of the compound.

Mass_Spectrometry_Workflow Analytical Workflow for 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine cluster_ESI ESI-MS Analysis cluster_EI EI-MS Analysis ESI_Prep Sample Prep (ACN/H2O/FA) LC_MS LC-MS or Direct Infusion ESI_Prep->LC_MS Introduction ESI_Data Acquire Spectrum ([M+H]+) LC_MS->ESI_Data Ionization Analysis Structural Analysis & Interpretation ESI_Data->Analysis Molecular Weight Confirmation EI_Prep Sample Prep (DCM/EtOAc) GC_MS GC-MS EI_Prep->GC_MS Injection EI_Data Acquire Spectrum (Fragmentation) GC_MS->EI_Data Ionization EI_Data->Analysis Structural Elucidation

Caption: Combined ESI and EI mass spectrometry workflow.

Data Interpretation: Deciphering the Spectra

The molecular formula of 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine is C₈H₇BrN₂.[8] The monoisotopic mass is calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, and ⁷⁹Br).

Expected ESI-MS Spectrum

In positive mode ESI-MS, the compound will readily protonate to form the [M+H]⁺ ion. The spectrum will be dominated by two major peaks corresponding to the isotopic distribution of bromine.

Ion SpeciesIsotope CompositionCalculated m/zExpected Relative Intensity
[M+H]⁺ C₈H₈⁷⁹BrN₂⁺211.00~100%
[M+2+H]⁺ C₈H₈⁸¹BrN₂⁺213.00~98%

The observation of this intense doublet at m/z 211 and 213 is strong evidence for the molecular formula of the compound.

Proposed EI-MS Fragmentation Pathway

The EI-MS spectrum provides a wealth of structural information. The molecular ion (M⁺˙) will be observed as a doublet at m/z 210 and 212. The fragmentation is driven by the stability of the aromatic pyrrolopyridine ring system and the nature of the substituents.

A plausible fragmentation pathway is outlined below:

  • Loss of a Bromine Radical (Br•): This is a very common fragmentation pathway for brominated aromatic compounds.[4] The cleavage of the C-Br bond results in a stable, even-electron cation.

    • [C₈H₇BrN₂]⁺˙ (m/z 210/212) → [C₈H₇N₂]⁺ (m/z 131) + Br•

  • Loss of a Methyl Radical (•CH₃): The methyl group can be lost as a radical from the molecular ion.

    • [C₈H₇BrN₂]⁺˙ (m/z 210/212) → [C₇H₄BrN₂]⁺ (m/z 195/197) + •CH₃

  • Loss of Hydrogen Cyanide (HCN): Heterocyclic aromatic rings containing nitrogen, such as pyrrole and pyridine, can undergo the elimination of HCN.[9] This can occur after the initial loss of bromine.

    • [C₈H₇N₂]⁺ (m/z 131) → [C₇H₆N]⁺ (m/z 104) + HCN

The following diagram illustrates these key fragmentation steps.

Fragmentation_Pathway M [M]+• m/z 210/212 F1 [M-Br]+ m/z 131 M->F1 - Br• F2 [M-CH3]+ m/z 195/197 M->F2 - •CH3 F3 [M-Br-HCN]+ m/z 104 F1->F3 - HCN

Caption: Proposed EI-MS fragmentation of the target molecule.

Conclusion

The mass spectrometric analysis of 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine is a clear and powerful method for its unequivocal identification. By leveraging the distinct isotopic signature of bromine, the soft ionization of ESI for molecular weight confirmation, and the detailed structural map provided by EI-induced fragmentation, researchers can be highly confident in their analytical results. The methodologies and interpretative frameworks presented in this guide offer a robust system for the characterization of this and similar halogenated heterocyclic compounds, ensuring data integrity in research and development settings.

References

  • Vertex AI Search. (2023). Bromo pattern in Mass Spectrometry.
  • PubChem. (n.d.). 4-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • PubMed. (2015). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes.
  • ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in....
  • BLDpharm. (n.d.). 5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine.
  • PubMed. (2013). Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry.
  • ChemRxiv. (2024). Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds.
  • J&K Scientific. (n.d.). 4-Bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine.
  • Chemguide. (n.d.). mass spectra - the M+2 peak.
  • Semantic Scholar. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry.
  • ResearchGate. (2015). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes.
  • Pipzine Chemicals. (n.d.). 4-bromo-5-chloro-1H-pyrrolo[2,3-B]pyridine.
  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I....
  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.
  • Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry.
  • PubMed. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry.
  • TCI Chemicals. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl.
  • Arkivoc. (n.d.). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives.
  • ACS Publications. (n.d.). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition.
  • Advanced Organic Chemistry. (n.d.). Mass spectrum of 1-bromo-2-methylpropane.
  • RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives.
  • PubMed. (n.d.). Determination of bromine stable isotopes using continuous-flow isotope ratio mass spectrometry.
  • Cheméo. (n.d.). 4-Bromopyridine (CAS 1120-87-2) - Chemical & Physical Properties.
  • National Institute of Standards and Technology. (n.d.). Bromine - the NIST WebBook.
  • Lead Sciences. (n.d.). 4-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine.
  • ACS Publications. (2026). Silver-Catalyzed [3 + 2] Cyclization Reaction of α-Azidovinyl Acids with RCF2-Imidoyl Sulfoxonium Ylides: Synthesis of Polyfluoroalkyl-Substituted 2H-Pyrrole Derivatives.
  • Pipzine Chemicals. (n.d.). 5-bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione.

Sources

The Genesis and Evolution of Pyrrolo[2,3-b]pyridine Synthesis: A Technical Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth exploration of the historical milestones and synthetic strategies for constructing the medicinally vital 7-azaindole scaffold, tailored for researchers, scientists, and drug development professionals.

The pyrrolo[2,3-b]pyridine nucleus, commonly known as 7-azaindole, stands as a privileged scaffold in medicinal chemistry. Its isosteric relationship with indole and purine has rendered it a cornerstone in the design of a multitude of therapeutic agents, including kinase inhibitors and anti-cancer drugs. This guide provides a comprehensive overview of the discovery and historical development of synthetic routes to this crucial heterocyclic system, offering insights into the mechanistic underpinnings and practical applications of both classical and contemporary methodologies.

A Historical Perspective: The Dawn of 7-Azaindole Chemistry

The journey into the synthesis of the pyrrolo[2,3-b]pyridine core began in the early 20th century. While various related heterocyclic systems were being explored, the first synthesis of the parent 1H-pyrrolo[2,3-b]pyridine is often attributed to the pioneering work in the field of pyridine chemistry. Early methods were often arduous, characterized by harsh reaction conditions and limited substrate scope, reflecting the nascent stage of synthetic organic chemistry. A significant early contribution was the Tschitschibabin (Chichibabin) reaction, which involves the nucleophilic amination of pyridines and laid the groundwork for constructing fused heterocyclic systems. One of the earliest documented syntheses of a 7-azaindole derivative was accomplished through a reaction analogous to the Chichibabin cyclization, involving the condensation of 2-fluoro-3-picoline with benzonitrile mediated by a strong base like lithium diisopropylamide (LDA) to form 2-phenyl-7-azaindole.[1]

Classical Approaches to the 7-Azaindole Core

The initial forays into 7-azaindole synthesis were largely adaptations of established indole syntheses. However, the electron-deficient nature of the pyridine ring often necessitated significant modifications and presented unique challenges.

The Madelung Synthesis: A Demanding but Fundamental Route

The Madelung synthesis, reported in 1912 for indoles, involves the intramolecular cyclization of N-phenylamides at high temperatures with a strong base.[2] Its application to the synthesis of 7-azaindoles requires the use of N-(2-pyridyl)amides. The harsh conditions, often requiring temperatures between 200–400 °C and strong bases like sodium or potassium alkoxides, limit its functional group tolerance.[2]

Conceptual Workflow of the Madelung Synthesis

Madelung_Synthesis Start N-acyl-2-amino-3-methylpyridine Base Strong Base (e.g., NaOEt) Intermediate1 Deprotonation at methyl and amide Base->Intermediate1 Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Nucleophilic Attack Product Pyrrolo[2,3-b]pyridine Intermediate2->Product Dehydration

Caption: High-temperature, base-catalyzed intramolecular cyclization.

The Fischer Indole Synthesis: A Versatile yet Challenging Adaptation

The Fischer indole synthesis, discovered in 1883, is a cornerstone of indole chemistry and involves the acid-catalyzed cyclization of arylhydrazones.[3][4] Its application to 7-azaindoles, using pyridylhydrazones, is often hampered by the electron-deficient nature of the pyridine ring, which can deactivate the key[5][5]-sigmatropic rearrangement step.[6] Consequently, the reaction often requires harsh acidic conditions, such as polyphosphoric acid (PPA), and may result in low yields, particularly with electron-withdrawing groups on the pyridine ring.[7][8]

Detailed Protocol for Fischer Synthesis of 2,3-Dimethyl-5-chloro-7-azaindole:

  • Hydrazone Formation: A mixture of (6-chloro-2-pyridyl)hydrazine and butan-2-one in ethanol is refluxed for 2 hours. After cooling, the precipitated hydrazone is filtered, washed with cold ethanol, and dried.

  • Cyclization: The dried hydrazone is added portion-wise to preheated polyphosphoric acid at 120°C with vigorous stirring. The temperature is then raised to 150°C and maintained for 30 minutes.

  • Work-up: The reaction mixture is cooled to 100°C and poured onto crushed ice. The solution is neutralized with a strong base (e.g., NaOH) to a pH of 8-9. The precipitated product is filtered, washed with water, and dried.

  • Purification: The crude product is purified by column chromatography on silica gel.

The Bartoli Indole Synthesis: A Regioselective Approach

A significant advancement in the synthesis of sterically hindered indoles, the Bartoli synthesis, reported in 1989, utilizes the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents.[9][10] This method has proven particularly valuable for the synthesis of 7-substituted indoles and has been successfully applied to the preparation of 4- and 6-azaindoles from the corresponding nitropyridines.[9][11] The reaction's success is often dependent on the presence of a bulky ortho-substituent, which facilitates the crucial[5][5]-sigmatropic rearrangement.[9]

Key Mechanistic Steps of the Bartoli Synthesis

Bartoli_Mechanism Nitro_Pyridine ortho-Substituted Nitropyridine Grignard1 Vinyl Grignard (3 equiv.) Nitro_Pyridine->Grignard1 Addition1 Initial Addition Grignard1->Addition1 Nitroso_Intermediate Nitroso-Pyridine Intermediate Addition1->Nitroso_Intermediate Addition2 Second Addition Nitroso_Intermediate->Addition2 Rearrangement [3,3]-Sigmatropic Rearrangement Addition2->Rearrangement Cyclization_Aromatization Cyclization & Aromatization Rearrangement->Cyclization_Aromatization Product Substituted Pyrrolo[2,3-b]pyridine Cyclization_Aromatization->Product

Caption: A multi-step process involving Grignard additions and a key rearrangement.

The Leimgruber-Batcho Synthesis: A Mild and Efficient Alternative

The Leimgruber-Batcho indole synthesis, developed in the 1970s, provides a milder and often more efficient route to indoles compared to the Fischer synthesis.[12] The synthesis proceeds via the formation of an enamine from an ortho-nitrotoluene derivative, followed by reductive cyclization. This methodology is readily adaptable to the synthesis of 7-azaindoles from 2-amino-3-methylpyridine derivatives.

Detailed Protocol for Leimgruber-Batcho Synthesis of 7-Azaindole:

  • Enamine Formation: 2-Nitro-3-picoline is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in a suitable solvent like DMF at elevated temperatures (e.g., 100-120°C) until the starting material is consumed (monitored by TLC).

  • Reductive Cyclization: The resulting enamine intermediate is then subjected to reduction. Common reducing agents include catalytic hydrogenation (e.g., H₂, Pd/C), or chemical reducing agents like sodium dithionite or tin(II) chloride. The reduction of the nitro group is followed by spontaneous cyclization and elimination of dimethylamine to afford the 7-azaindole.

  • Purification: The crude product is purified by crystallization or column chromatography.

The Modern Era: Transition-Metal Catalysis

The advent of transition-metal catalysis has revolutionized the synthesis of pyrrolo[2,3-b]pyridines, offering milder reaction conditions, broader substrate scope, and greater functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has been extensively employed in the construction of the 7-azaindole scaffold. Key strategies include the Sonogashira coupling, Buchwald-Hartwig amination, and Larock indole synthesis.

  • Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide.[13] In the context of 7-azaindole synthesis, a common approach is the Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne, followed by a base- or copper-mediated cyclization.[7]

  • Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction has been utilized for the intramolecular cyclization of appropriately substituted aminopyridines to form the pyrrole ring of the 7-azaindole system.

  • Larock Indole Synthesis: This palladium-catalyzed annulation of alkynes with ortho-haloanilines has been adapted for the synthesis of 7-azaindoles from 2-amino-3-halopyridines and alkynes.[6]

Copper-Catalyzed Reactions

Copper-catalyzed reactions have also emerged as a valuable tool for 7-azaindole synthesis, often providing a more economical alternative to palladium. These methods frequently involve the intramolecular cyclization of 2-alkynyl-3-aminopyridines.

Rhodium-Catalyzed C-H Activation

More recently, rhodium-catalyzed C-H activation has provided a highly efficient and atom-economical approach to the synthesis of 7-azaindoles. This strategy typically involves the coupling of aminopyridines with alkynes, where the rhodium catalyst facilitates the direct functionalization of a C-H bond on the pyridine ring, leading to the formation of the pyrrole ring.

Comparative Analysis of Synthetic Methodologies

Synthetic MethodStarting MaterialsKey Features & CausalityScope & Limitations
Madelung Synthesis N-acyl-2-amino-3-methylpyridinesHigh temperatures drive the intramolecular cyclization; strong base is required for deprotonation.Limited functional group tolerance due to harsh conditions.
Fischer Synthesis Pyridylhydrazines and ketones/aldehydesAcid catalysis promotes the key[5][5]-sigmatropic rearrangement of the hydrazone.Can be low-yielding with electron-deficient pyridines; requires strong acids.
Bartoli Synthesis ortho-Substituted nitropyridines and vinyl GrignardsSteric hindrance from the ortho-substituent facilitates the[5][5]-sigmatropic rearrangement.Requires an ortho-substituent for good yields; three equivalents of Grignard reagent are necessary.
Leimgruber-Batcho 2-Nitro-3-picolinesMild enamine formation followed by efficient reductive cyclization.Good functional group tolerance; versatile for various substitutions.
Pd/Cu-Catalyzed 2-Amino-3-halopyridines and alkynesTransition metal catalysis enables milder reaction conditions and broader substrate scope.Catalyst and ligand choice are crucial for efficiency; potential for metal contamination.
Rh-Catalyzed C-H Activation Aminopyridines and alkynesDirect and atom-economical C-H functionalization.A developing field with evolving catalyst systems and substrate scope.

Conclusion

The synthesis of the pyrrolo[2,3-b]pyridine core has undergone a remarkable evolution, from the challenging classical methods to the elegant and efficient transition-metal-catalyzed strategies of the modern era. Understanding the historical context and the mechanistic principles behind these diverse synthetic routes is paramount for today's medicinal chemists and drug development professionals. The continued development of novel synthetic methodologies, particularly in the realm of C-H activation, promises to further expand the accessibility and structural diversity of this vital heterocyclic scaffold, paving the way for the discovery of new and improved therapeutic agents.

References

  • Iaroshenko, V. O., & Langer, P. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • Zhang, Y., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.
  • Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation.
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Organic Chemistry Portal.
  • Mérour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry.
  • Li, Z., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry.
  • Ma, Y., et al. (2009). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society.
  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google P
  • Wang, J., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry.
  • Motati, D. R., et al. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers.
  • Alekseyev, R. S., et al. (2018). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. Chemistry of Heterocyclic Compounds.
  • Kumar, V., et al. (1992). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry.
  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry.
  • Oliveira, B. L., & Afonso, C. A. M. (2018).
  • Gribble, G. W. (2017). Leimgruber–Batcho Indole Synthesis.
  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. JNAS.
  • Wikipedia. (n.d.). Bartoli indole synthesis. Wikipedia.
  • Oliveira, B. L., & Afonso, C. A. M. (2018).
  • Clark, R. D., & Repke, D. B. (1984).
  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. JNAS.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal.
  • Dalpozzo, R., & Bartoli, G. (2005). Bartoli Indole Synthesis. Current Organic Chemistry.
  • Cikotiene, I., et al. (2009). Microwave-Assisted Leimgruber—Batcho Reaction for the Preparation of Indoles, Azaindoles and Pyrroylquinolines. Organic & Biomolecular Chemistry.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
  • Alekseyev, R. S., et al. (2018). Synthesis of 5-chloro-7-azaindoles by Fischer reaction.
  • Seregin, I. V., & Gevorgyan, V. (2007). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Chemistry - A European Journal.
  • Wikipedia. (n.d.). Madelung synthesis. Wikipedia.
  • Leboho, T. C., et al. (2014).
  • Chemazon. (2023, July 18). Bartoli Indole Synthesis | Heterocyclic Chemistry | GATE 2022 Chemistry - Question 12 [Video]. YouTube.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Alfa Chemistry.
  • ChemWis. (2024, December 13).
  • Al-Zaydi, K. M. (2009). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules.

Sources

The Strategic Role of 4-Bromo-5-Methyl-1H-pyrrolo[2,3-b]pyridine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically evaluated and approved therapeutic agents.[1] Its unique electronic properties and ability to form critical hydrogen bond interactions have made it a cornerstone in the design of highly selective kinase inhibitors.[2] This technical guide delves into the specific strategic importance of the 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine derivative. We will explore its synthetic utility as a versatile building block, the rationale behind its design, its impact on the biological activity of subsequent compounds, and the therapeutic potential of the derivatives it enables, particularly in oncology and neuroinflammation.

The 7-Azaindole Core: A Foundation for Potent Bioactivity

The 7-azaindole scaffold is an isostere of indole and purine, allowing it to mimic the structure of endogenous ligands and bind effectively to ATP-binding sites in a multitude of enzymes.[3] The defining feature of the 7-azaindole ring system is its capacity to act as both a hydrogen bond donor (via the pyrrole N-H) and a hydrogen bond acceptor (via the pyridine N1), forming a bidentate hydrogen bond with the hinge region of many protein kinases. This interaction provides a strong and specific anchoring point for inhibitors, which is a foundational principle in the design of ATP-competitive kinase inhibitors.[1]

Derivatives of the 7-azaindole scaffold have demonstrated a remarkable breadth of biological activities, including:

  • Anticancer Properties: Inhibition of key oncogenic kinases such as FGFR, c-Met, CDK9, and Haspin.[4][5][6]

  • Anti-inflammatory Effects: Modulation of inflammatory pathways through inhibition of kinases like JAK1 and phosphodiesterase 4B (PDE4B).[7][8]

  • Neuroprotective Potential: Inhibition of kinases such as LRRK2 and MLK3, which are implicated in neurodegenerative diseases.[1]

Strategic Significance of the 4-Bromo-5-Methyl Substitution Pattern

The true value of 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine lies in its role as a highly functionalized intermediate for the synthesis of complex, high-value molecules. The bromine and methyl groups are not merely passive substituents; they are strategically placed to guide further chemical modifications and influence the final compound's pharmacological profile.

The 4-Bromo Position: A Gateway to Diversity

The bromine atom at the C4 position is the key to synthetic versatility. It serves as a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki and Hartwig-Buchwald reactions.[2][9] This allows for the efficient and controlled introduction of a wide array of aryl, heteroaryl, and amino substituents.

  • Causality in Experimental Choice: The decision to employ a bromo-substituted scaffold is a deliberate one in library synthesis. Bromides offer a balance of reactivity and stability, being more reactive than chlorides but generally more stable and cost-effective than iodides for large-scale synthesis. This makes them ideal for generating diverse compound libraries to explore structure-activity relationships (SAR). For instance, coupling with various boronic acids (Suzuki reaction) allows for the exploration of different aromatic groups that can occupy specificity pockets within a kinase active site, thereby tuning the inhibitor's potency and selectivity.[2]

The 5-Methyl Group: A Modulator of Potency and Specificity

The methyl group at the C5 position, while seemingly simple, plays a crucial role in fine-tuning the biological activity:

  • Steric Influence: The methyl group can provide a steric constraint that orients the larger substituent introduced at the C4 position, optimizing its interaction with the target protein.

  • Hydrophobic Interactions: It can engage in favorable hydrophobic interactions within the active site, potentially increasing binding affinity.

  • Metabolic Stability: Methyl groups can block sites of potential metabolism, improving the pharmacokinetic profile of the final compound.

The combination of the 4-bromo and 5-methyl groups provides a powerful platform for medicinal chemists to systematically probe the chemical space around the 7-azaindole core, leading to the identification of highly potent and selective drug candidates.

Biological Activities of Derivatives: A Focus on Kinase Inhibition

While direct biological data on the 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine intermediate is limited, the activities of the derivatives synthesized from this and closely related scaffolds are well-documented. A primary application is in the development of anticancer agents that target protein kinases.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Abnormal activation of the FGFR signaling pathway is a known driver in various cancers.[4] Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been shown to be potent inhibitors of FGFR1, 2, and 3.[4] For example, compound 4h from a study by Wang et al. demonstrated impressive inhibitory activity against FGFR1-3 with IC₅₀ values in the low nanomolar range.[4] This compound also inhibited the proliferation and migration of breast cancer cells in vitro.[4]

The general mechanism involves the 7-azaindole core binding to the kinase hinge region, while substituents, often introduced at the C4 position, extend into the hydrophobic pocket of the ATP-binding site, conferring selectivity.

Below is a conceptual workflow for identifying FGFR inhibitors starting from our core scaffold.

FGFR_Inhibitor_Workflow A Start: 4-Bromo-5-Methyl- 1H-pyrrolo[2,3-b]pyridine B Suzuki Coupling (Diverse Aryl Boronic Acids) A->B Versatile Intermediate C Library of C4-Aryl Derivatives B->C Generate Diversity D High-Throughput Screening: FGFR Kinase Assay C->D Test Biological Activity E Hit Identification (e.g., IC50 < 100 nM) D->E Identify Potent Compounds F Lead Optimization (SAR Studies) E->F Refine Structure G Cell-Based Assays (Proliferation, Apoptosis) F->G Evaluate Cellular Efficacy H Preclinical Candidate G->H Select for In Vivo Studies

Workflow for FGFR Inhibitor Discovery.
Janus Kinase (JAK) Inhibition

The JAK-STAT signaling pathway is central to the immune response, and its dysregulation is implicated in autoimmune diseases and cancers. Selective inhibition of JAK family members is a key therapeutic strategy. A novel 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold has been designed to achieve selectivity for JAK1 over JAK2.[7] A derivative from this series, compound 2j , showed a 24.7-fold selectivity for JAK1, with an IC₅₀ of 2.2 µM.[7] This selectivity is attributed to the ability of the substituent at the C4 position to exploit subtle size differences in the ligand-binding sites of the two kinases.[7]

The 4-bromo-5-methyl scaffold is an ideal starting point for synthesizing such selective inhibitors, where an amino group can be introduced via a Hartwig-Buchwald amination, followed by further elaboration.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates (p) STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Gene Gene Transcription (Inflammation, Proliferation) STAT_dimer->Gene Translocates & Activates Cytokine Cytokine Cytokine->CytokineReceptor Binds Inhibitor 4-Amino-pyrrolo[2,3-b]pyridine Derivative (e.g., 2j) Inhibitor->JAK Inhibits

Sources

Methodological & Application

Application Notes and Protocols for the Scalable Synthesis of 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scalable synthesis of 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in medicinal chemistry. The presented methodology is designed for robustness, scalability, and high purity of the final product. This guide details a strategic two-step synthetic sequence commencing with a Sonogashira coupling of a readily available pyridine precursor, followed by an intramolecular cyclization to construct the 7-azaindole core. The subsequent regioselective bromination at the C4-position is discussed in depth, with a rationale for achieving high selectivity. Detailed, step-by-step protocols for each synthetic transformation, purification, and characterization are provided to ensure reproducibility and successful implementation in a laboratory setting.

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in modern drug discovery. Its unique structural and electronic properties, arising from the fusion of a pyridine and a pyrrole ring, allow it to serve as a versatile bioisostere for indole and other bicyclic heteroaromatics. This has led to the incorporation of the 7-azaindole motif in a multitude of clinically relevant molecules, including kinase inhibitors for oncology and inflammatory diseases.[1][2] Specifically, the functionalization of the 7-azaindole core at various positions provides a rich avenue for modulating the pharmacological properties of drug candidates.

The target molecule, 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine, is a valuable intermediate that enables further diversification through cross-coupling reactions at the bromine-bearing C4-position. The presence of the methyl group at the C5-position can also influence molecular interactions and metabolic stability. This guide presents a scalable and efficient synthetic route to this important building block.

Synthetic Strategy Overview

The synthesis of 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine is approached through a convergent strategy. The core 5-methyl-7-azaindole skeleton is first constructed, followed by a regioselective bromination. This approach allows for better control over the introduction of the bromine atom and avoids potential side reactions that could occur if bromination were attempted on the pyridine precursor.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 5-methyl-1H-pyrrolo[2,3-b]pyridine cluster_step2 Step 2: Regioselective Bromination A 2-Amino-3-bromo-4-methylpyridine C Sonogashira Coupling A->C B Ethynyltrimethylsilane B->C D Intramolecular Cyclization C->D E 5-methyl-1H-pyrrolo[2,3-b]pyridine D->E F 5-methyl-1H-pyrrolo[2,3-b]pyridine H Bromination F->H G N-Bromosuccinimide (NBS) G->H I 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine H->I Bromination_Mechanism cluster_bromination Regioselective Bromination A 5-methyl-1H-pyrrolo[2,3-b]pyridine C Electrophilic Attack at C4 A->C B N-Bromosuccinimide (NBS) B->C D Arenium Ion Intermediate C->D E Deprotonation D->E F 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine E->F

Sources

Application Notes and Protocols for Palladium-Catalyzed Reactions of 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry and materials science. Its unique structure, featuring a fused electron-rich pyrrole ring and an electron-deficient pyridine ring, imparts a range of desirable physicochemical properties. The 7-azaindole core is a key component in numerous biologically active compounds, including protein kinase inhibitors, antiviral agents, and central nervous system therapeutics. The ability to functionalize this scaffold at various positions is crucial for the development of new chemical entities with tailored properties.

This guide focuses on the palladium-catalyzed cross-coupling reactions of 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate for the synthesis of a diverse array of substituted 7-azaindoles. The presence of the bromine atom at the 4-position provides a versatile handle for the introduction of various substituents via well-established palladium-catalyzed methodologies. The methyl group at the 5-position can influence the electronic properties of the heterocyclic system and provide an additional point of interaction for biological targets.

We will provide detailed protocols and insights for several key palladium-catalyzed transformations, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Sonogashira coupling, Heck coupling, and cyanation. These reactions represent powerful tools for the construction of C-N, C-C, and C-CN bonds, enabling the synthesis of a wide range of novel 7-azaindole derivatives.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, a transformation of paramount importance in the synthesis of pharmaceuticals and other functional organic molecules.[1][2][3] This reaction allows for the coupling of a wide range of amines with aryl and heteroaryl halides, including the 4-bromo-5-methyl-7-azaindole core.

Mechanistic Considerations

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of palladium precursor, ligand, and base is critical for achieving high yields and broad substrate scope. For heteroaromatic substrates like 7-azaindoles, the use of specialized phosphine ligands is often necessary to promote efficient catalysis and prevent catalyst inhibition by the nitrogen-containing heterocycle.

Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative Addition->Ar-Pd(II)-X(L_n) Ligand Exchange & Deprotonation Ligand Exchange & Deprotonation Ar-Pd(II)-X(L_n)->Ligand Exchange & Deprotonation Ar-Pd(II)-NR'R''(L_n) Ar-Pd(II)-NR'R''(L_n) Ligand Exchange & Deprotonation->Ar-Pd(II)-NR'R''(L_n) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-NR'R'' Product Reductive Elimination->Ar-NR'R'' Ar-X Aryl Halide Ar-X->Oxidative Addition HNR'R'' Amine HNR'R''->Ligand Exchange & Deprotonation Base Base Base->Ligand Exchange & Deprotonation

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of N-Substituted 4-bromo-5-methyl-7-azaindole

This protocol is adapted from the work of Suresh Kumar and coworkers and is suitable for the coupling of various primary and secondary amines.[1][2][4] Note that N-protection of the 7-azaindole is often necessary to prevent side reactions.

Materials:

  • N-Substituted 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.025 equiv)

  • Xantphos (0.1 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous dioxane

Procedure:

  • To an oven-dried Schlenk tube, add N-substituted 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine, amine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous dioxane via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C with stirring for 2-12 hours (monitor by TLC or LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Entry Amine Product Yield (%)
1Aniline4-Phenylamino-5-methyl-7-azaindole derivative85-95
2Morpholine4-Morpholino-5-methyl-7-azaindole derivative90-98
3n-Butylamine4-(n-Butylamino)-5-methyl-7-azaindole derivative80-90

Note: Reaction conditions may need to be optimized for specific substrates. The choice of ligand and base can significantly impact the reaction outcome.

Suzuki-Miyaura Coupling: Constructing C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[5][6][7] This reaction is widely used in the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in many pharmaceutical agents.

Mechanistic Insights

The Suzuki-Miyaura coupling involves a catalytic cycle comprising oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. The base plays a crucial role in activating the organoboron reagent for transmetalation.

Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-R Product Reductive Elimination->Ar-R Ar-X Aryl Halide Ar-X->Oxidative Addition R-B(OR')_2 Boronic Acid/Ester R-B(OR')_2->Transmetalation Base Base Base->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Protocol: Suzuki-Miyaura Coupling of 4-bromo-5-methyl-7-azaindole with Arylboronic Acids

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine.

Materials:

  • 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • In a round-bottom flask, dissolve 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine and the arylboronic acid in the dioxane/water mixture.

  • Add K₂CO₃ and Pd(PPh₃)₄ to the solution.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C under an inert atmosphere and stir for 4-16 hours (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

Entry Arylboronic Acid Product Expected Yield (%)
1Phenylboronic acid4-Phenyl-5-methyl-7-azaindole70-90
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-5-methyl-7-azaindole75-95
33-Thienylboronic acid4-(3-Thienyl)-5-methyl-7-azaindole65-85

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, coupling aryl or vinyl halides with terminal alkynes.[8][9][10] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Mechanistic Overview

The Sonogashira coupling proceeds through a dual catalytic cycle. The palladium cycle is similar to that of other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.

Diagram: Catalytic Cycle of Sonogashira Coupling

Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative Addition->Ar-Pd(II)-X(L_n) Transmetalation_Pd Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation_Pd Ar-Pd(II)-C≡CR(L_n) Ar-Pd(II)-C≡CR(L_n) Transmetalation_Pd->Ar-Pd(II)-C≡CR(L_n) Reductive Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-C≡CR Product Reductive Elimination->Ar-C≡CR Ar-X Aryl Halide Ar-X->Oxidative Addition CuX CuX CuC≡CR Copper Acetylide CuX->CuC≡CR HC≡CR Terminal Alkyne HC≡CR->CuC≡CR Base Base Base->CuC≡CR CuC≡CR->Transmetalation_Pd

Caption: Simplified catalytic cycles of the Sonogashira coupling.

Protocol: Sonogashira Coupling of 4-bromo-5-methyl-7-azaindole

This protocol is a general procedure for the Sonogashira coupling of 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine with terminal alkynes.

Materials:

  • 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous DMF or THF

Procedure:

  • To a Schlenk flask, add 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon or nitrogen.

  • Add the anhydrous solvent, followed by triethylamine and the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C for 2-24 hours (monitor by TLC or LC-MS).

  • Once the reaction is complete, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Entry Terminal Alkyne Product Expected Yield (%)
1Phenylacetylene4-(Phenylethynyl)-5-methyl-7-azaindole70-90
2Trimethylsilylacetylene4-((Trimethylsilyl)ethynyl)-5-methyl-7-azaindole75-95
31-Hexyne4-(Hex-1-yn-1-yl)-5-methyl-7-azaindole65-85

Heck Coupling: Vinylation of the 7-Azaindole Core

The Heck reaction provides a method for the coupling of unsaturated halides with alkenes, catalyzed by a palladium complex in the presence of a base.[11][12][13] This reaction is a valuable tool for the synthesis of substituted alkenes and for the construction of complex molecular frameworks.

Mechanistic Pathway

The Heck reaction mechanism involves the oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination regenerates the alkene product and a palladium-hydride species, which then undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst.

Diagram: Catalytic Cycle of the Heck Reaction

Heck_Reaction Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative Addition->Ar-Pd(II)-X(L_n) Alkene Coordination & Insertion Alkene Coordination & Insertion Ar-Pd(II)-X(L_n)->Alkene Coordination & Insertion R-CH_2-CH(Ar)-Pd(II)-X(L_n) R-CH_2-CH(Ar)-Pd(II)-X(L_n) Alkene Coordination & Insertion->R-CH_2-CH(Ar)-Pd(II)-X(L_n) β-Hydride Elimination β-Hydride Elimination R-CH_2-CH(Ar)-Pd(II)-X(L_n)->β-Hydride Elimination Ar-CH=CH-R Product β-Hydride Elimination->Ar-CH=CH-R H-Pd(II)-X(L_n) H-Pd(II)-X(L_n) β-Hydride Elimination->H-Pd(II)-X(L_n) Ar-X Aryl Halide Ar-X->Oxidative Addition H_2C=CHR Alkene H_2C=CHR->Alkene Coordination & Insertion Base Base Base->H-Pd(II)-X(L_n) H-Pd(II)-X(L_n)->Pd(0)L_n

Caption: Generalized catalytic cycle for the Heck reaction.

Protocol: Heck Coupling of 4-bromo-5-methyl-7-azaindole with Alkenes

This protocol outlines a general procedure for the Heck coupling of 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine.

Materials:

  • 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Alkene (e.g., styrene, acrylic ester) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.1 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous DMF or acetonitrile

Procedure:

  • In a sealed tube, combine 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent, triethylamine, and the alkene.

  • Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic extracts, dry over a drying agent, and concentrate.

  • Purify the product by column chromatography.

Entry Alkene Product Expected Yield (%)
1Styrene4-Styryl-5-methyl-7-azaindole60-80
2Methyl acrylateMethyl 3-(5-methyl-7-azaindol-4-yl)acrylate50-75
3N-Vinylpyrrolidone4-(1-(2-Oxopyrrolidin-1-yl)vinyl)-5-methyl-7-azaindole45-65

Palladium-Catalyzed Cyanation: Installation of a Nitrile Group

The introduction of a nitrile group onto a heteroaromatic ring is a valuable transformation, as nitriles can be readily converted into a variety of other functional groups, including carboxylic acids, amides, and amines. Palladium-catalyzed cyanation offers a reliable method for this conversion.[14][15][16]

Protocol: Cyanation of 4-bromo-5-methyl-7-azaindole

This protocol is based on general methods for the palladium-catalyzed cyanation of heteroaryl bromides.

Materials:

  • 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Zinc cyanide (Zn(CN)₂) (0.6 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.08 equiv)

  • Anhydrous DMF

Procedure:

  • To a dry Schlenk tube, add 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine, Zn(CN)₂, Pd₂(dba)₃, and dppf.

  • Evacuate and backfill the tube with argon or nitrogen.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120 °C and stir for 4-12 hours (monitor by TLC or LC-MS).

  • After the reaction is complete, cool to room temperature.

  • Pour the reaction mixture into an aqueous solution of sodium bicarbonate and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by column chromatography.

Product Expected Yield (%)
4-Cyano-5-methyl-1H-pyrrolo[2,3-b]pyridine70-90

Conclusion

The palladium-catalyzed cross-coupling reactions described in this guide provide a powerful toolkit for the functionalization of 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine. These methods enable the synthesis of a diverse library of 7-azaindole derivatives with potential applications in drug discovery and materials science. The provided protocols offer robust starting points for researchers, and further optimization of reaction conditions may be necessary for specific substrates to achieve optimal results.

References

Sources

Application Notes & Protocols: Developing Structure-Activity Relationship (SAR) Studies for 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, renowned for its ability to mimic the purine core of ATP and effectively target the hinge region of protein kinases.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust Structure-Activity Relationship (SAR) campaign for derivatives of 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine. We will detail strategic chemical modifications, provide step-by-step synthetic protocols, outline a reliable kinase activity assay, and discuss the interpretation of SAR data to guide the optimization of lead compounds.

Introduction: The Strategic Value of the 4-bromo-5-methyl-7-azaindole Scaffold

The 7-azaindole core is a cornerstone in the design of kinase inhibitors, with notable examples like the BRAF inhibitor Vemurafenib validating its clinical significance.[3] The scaffold's N1-H and N7 atoms act as crucial hydrogen bond donor and acceptor, respectively, effectively anchoring ligands into the ATP-binding pocket of many kinases.[1]

The 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine starting material offers a particularly attractive platform for SAR exploration for several key reasons:

  • The 4-Bromo Position: This serves as a versatile synthetic handle. The bromine atom can be readily displaced or coupled using a variety of modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the systematic introduction of diverse chemical functionalities to probe the solvent-exposed region of the ATP-binding site.[4][5]

  • The 5-Methyl Group: This substituent provides a subtle yet important structural feature. It can influence the electronic properties of the pyridine ring and provide a steric constraint that can enhance binding affinity or selectivity for a target kinase. Its presence allows for exploration of a distinct chemical space compared to the unsubstituted 7-azaindole.

  • The N1-Pyrrole Position: The pyrrole nitrogen offers another key point for modification. N-alkylation or N-arylation can be used to modulate solubility, cell permeability, and introduce additional interactions with the target protein, further expanding the SAR landscape.

This guide will walk through the iterative cycle of designing, synthesizing, and testing new analogues based on this core structure to identify potent and selective kinase inhibitors.

The SAR Development Workflow: An Iterative Approach

A successful SAR campaign is a cyclical process of iterative improvement. The goal is to understand how specific structural changes impact biological activity, guiding the design of the next generation of compounds with improved properties.

SAR_Workflow A Design Analogs (Hypothesis Generation) B Chemical Synthesis (Protocols 1-4) A->B Select Modifications (R1, R4, R5) C Purification & Characterization (HPLC, NMR, MS) B->C Crude Product D Biological Evaluation (Kinase Assay - Protocol 5) C->D Pure Compounds E Data Analysis (SAR) (Generate IC50, Interpret Trends) D->E Generate Activity Data E->A New Design Hypothesis F Lead Optimization (Improve Potency, Selectivity, ADME) E->F Identify Lead Candidates

Caption: Iterative workflow for SAR development.

Synthetic Strategy and Core Protocols

The 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine core allows for diversification at three primary positions: R4 (via substitution of the bromine), R1 (at the pyrrole nitrogen), and potentially modifications to the R5 methyl group.

Caption: Key modification points on the scaffold.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C4-Position

Causality: The Suzuki-Miyaura reaction is a robust and versatile palladium-catalyzed cross-coupling reaction ideal for forming C-C bonds. It allows for the introduction of a wide array of aryl and heteroaryl groups at the C4 position, which often points towards the solvent-front of the ATP binding pocket, allowing for significant modulation of compound properties.[5]

Methodology:

  • Reagents & Setup:

    • 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

    • Aryl or heteroaryl boronic acid or pinacol ester (1.2-1.5 equiv)

    • Pd(PPh₃)₄ (0.05 equiv) or other suitable palladium catalyst/ligand system

    • Na₂CO₃ or K₂CO₃ (2.0-3.0 equiv)

    • Solvent: 1,4-Dioxane/H₂O mixture (e.g., 4:1 v/v)

    • Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)

  • Procedure:

    • To the reaction vessel, add the 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine, boronic acid, and carbonate base.

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed solvent mixture, followed by the palladium catalyst.

    • Heat the reaction mixture to 80-100 °C (conventional heating) or 120-150 °C (microwave irradiation) for 1-12 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Validation:

    • Purify the crude product by flash column chromatography on silica gel.

    • Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Buchwald-Hartwig Amination at the C4-Position

Causality: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the introduction of primary and secondary amines.[4] This is critical for SAR, as the resulting amino group can act as a hydrogen bond donor or acceptor, significantly influencing binding affinity and selectivity.

Methodology:

  • Reagents & Setup:

    • 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

    • Primary or secondary amine (1.2-1.5 equiv)

    • Pd₂(dba)₃ (0.02-0.05 equiv)

    • Xantphos or other suitable biaryl phosphine ligand (0.04-0.10 equiv)

    • Cs₂CO₃ or NaOt-Bu (1.5-2.0 equiv)

    • Solvent: Anhydrous, degassed 1,4-Dioxane or Toluene

    • Inert atmosphere glovebox or Schlenk line technique is recommended.

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to the reaction vessel.

    • Add the 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine and the amine.

    • Add the anhydrous, degassed solvent.

    • Seal the vessel and heat to 90-110 °C for 4-24 hours, monitoring by LC-MS.

    • Cool the reaction to room temperature.

    • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification & Validation:

    • Purify the crude residue by flash column chromatography.

    • Characterize the final product by ¹H NMR and HRMS to confirm its identity and purity.

Protocol 3: N1-Alkylation of the Pyrrole Ring

Causality: Alkylation of the pyrrole N-H can improve metabolic stability and modulate physicochemical properties like solubility and lipophilicity. The added substituent can also probe for additional binding interactions within the active site. This reaction is typically performed as a final step after C4-functionalization.

Methodology:

  • Reagents & Setup:

    • C4-substituted-5-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

    • Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1-1.5 equiv)

    • Base: NaH (60% dispersion in mineral oil, 1.2 equiv) or Cs₂CO₃ (2.0 equiv)

    • Solvent: Anhydrous DMF or THF

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure (using NaH):

    • To a solution of the C4-substituted azaindole in anhydrous DMF at 0 °C, add NaH portion-wise.

    • Stir the mixture at 0 °C for 30 minutes. A cessation of gas evolution should be observed.

    • Add the alkyl halide dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification & Validation:

    • Purify by flash column chromatography.

    • Confirm structure and purity by ¹H NMR and HRMS.

Biological Evaluation: In Vitro Kinase Inhibition Assay

Causality: To determine the effect of structural modifications on biological activity, a reliable and high-throughput assay is required. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. It is a universal assay applicable to nearly any kinase and is well-suited for generating the IC₅₀ values needed for SAR analysis.[6][7]

Protocol 4: ADP-Glo™ Kinase Assay for IC₅₀ Determination

Principle: The assay quantifies kinase activity by measuring ADP production. After the kinase reaction, remaining ATP is depleted. Then, the ADP is converted back to ATP, which is used by luciferase to generate a luminescent signal directly proportional to the initial kinase activity. Inhibitors will reduce the amount of ADP produced, leading to a lower luminescent signal.

ADP_Glo cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation A Kinase + Substrate + ATP + Inhibitor B ADP + Phospho-Substrate + Unused ATP A->B Incubate C Add ADP-Glo™ Reagent D ADP + Phospho-Substrate C->D Depletes ATP E Add Kinase Detection Reagent F ATP E->F Converts ADP to ATP G Light (Luminescence) F->G Luciferase/Luciferin

Caption: Principle of the ADP-Glo™ Kinase Assay.

Methodology:

  • Materials & Reagents:

    • Target Kinase (e.g., FGFR1, AAK1)

    • Kinase Substrate (specific to the kinase)

    • ATP

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Test Compounds (dissolved in DMSO, serially diluted)

    • Assay Buffer (specific to the kinase)

    • 384-well white assay plates

  • Procedure (for 384-well plate):

    • Prepare a serial dilution of each test compound in DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from 10 mM.

    • In the assay plate, add 1 µL of the compound dilutions. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

    • Add 2 µL of a 2.5x kinase/substrate mixture in assay buffer to each well.

    • Initiate the kinase reaction by adding 2 µL of 2.5x ATP solution in assay buffer. The final reaction volume is 5 µL.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Convert ADP to ATP and generate the luminescent signal by adding 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the normalized percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound. The IC₅₀ is the concentration of an inhibitor required to reduce the kinase activity by 50%.[8]

Data Presentation and SAR Interpretation

Systematic organization of the data is crucial for identifying trends. A well-structured table allows for easy comparison of structural modifications and their corresponding potencies.

Table 1: Hypothetical SAR Data for 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives against Kinase X

CmpdR1R4Kinase X IC₅₀ (nM)Notes / Rationale
1 HBr>10,000Starting Material.
2 HPhenyl850Introduction of a hydrophobic group is beneficial.
3 H4-Fluorophenyl450Electron-withdrawing group improves potency. Potential H-bond.
4 H3-Methoxyphenyl220H-bond acceptor at meta position enhances binding.
5 H4-Hydroxyphenyl150H-bond donor/acceptor significantly improves potency.
6 HAniline95Direct H-bond donor at C4 is highly favorable.
7 HN-methylaniline300Steric bulk on the nitrogen reduces potency compared to Cmpd 6.
8 CH₃4-Hydroxyphenyl90N-methylation maintains high potency, may improve cell permeability.
9 CH₃Aniline55Combination of two favorable modifications results in the most potent analog.

Interpreting the SAR:

  • C4-Position (R4): The data suggests that moving from a simple bromine (Cmpd 1) to an aromatic ring (Cmpd 2) is a productive first step. The potency is further enhanced by introducing groups capable of hydrogen bonding. The trend from phenyl (Cmpd 2) to 4-hydroxyphenyl (Cmpd 5) and aniline (Cmpd 6) clearly demonstrates the importance of hydrogen bond donors/acceptors at this position. This suggests the R4 substituent is interacting with a polar region of the kinase active site. The drop in potency with N-methylation (Cmpd 7 vs. 6) indicates a potential steric clash or the loss of a critical H-bond donation from the primary amine.

  • N1-Position (R1): Comparing Cmpd 5 with Cmpd 8, and Cmpd 6 with Cmpd 9, shows that methylation of the pyrrole nitrogen is well-tolerated and even slightly beneficial. This modification eliminates a hydrogen bond donor at N1 but can improve properties like cell permeability and metabolic stability, making it a valuable optimization strategy.

Conclusion and Future Directions

This guide outlines a systematic and efficient workflow for conducting SAR studies on 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine derivatives. By employing robust synthetic methodologies like Suzuki and Buchwald-Hartwig couplings and utilizing a reliable biological assay such as the ADP-Glo™ system, researchers can effectively map the SAR landscape around this privileged scaffold. The hypothetical data presented illustrates how to logically interpret results to guide the design of next-generation compounds.

Future work should focus on exploring a wider range of substituents at the C4 and N1 positions, investigating modifications of the 5-methyl group, and profiling the most promising leads against a panel of kinases to determine selectivity. Promising compounds should also be evaluated for their cellular activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties to advance them toward preclinical development.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2017). Molecules.

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2017). YAKUGAKU ZASSHI.

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (2022). Molecules.

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (2010). Organic Letters.

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2011). Journal of the American Chemical Society.

  • Buchwald–Hartwig amination. (n.d.). Wikipedia.

  • ADP-Glo™ Kinase Assay Technical Manual. (2023). Promega Corporation.

  • In Silico Insights: QSAR Modeling of TBK1 Kinase Inhibitors for Enhanced Drug Discovery. (2023). ACS Omega.

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). ACS Medicinal Chemistry Letters.

  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. (2020). ACS Medicinal Chemistry Letters.

  • Synthesis and Structure-Activity Relationships of 3,5-Disubstituted-pyrrolo[2,3-b]pyridines as Inhibitors of Adaptor-Associated Kinase 1 with Antiviral Activity. (2019). Journal of Medicinal Chemistry.

  • Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. (2022). Molecules.

  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. (n.d.). Atlanchim Pharma.

  • scientific letter. (2022). Atlanchim Pharma.

Sources

Troubleshooting & Optimization

preventing dehalogenation of 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile 7-azaindole scaffold. Dehalogenation is a frequently encountered challenge that can impede synthetic progress, leading to diminished yields and complex purification profiles. This document provides in-depth troubleshooting guides, mechanistic explanations, and validated protocols to help you mitigate and prevent unwanted bromine loss during your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: Why is the C4-Br bond on the 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine scaffold susceptible to cleavage?

The susceptibility of the C4-bromo bond to cleavage, often resulting in the undesired dehalogenated product, stems from a combination of electronic and mechanistic factors. The pyrrolo[2,3-b]pyridine core is an electron-rich heterocyclic system. In many common reactions, particularly those involving organometallic intermediates (e.g., palladium-catalyzed couplings or lithiation), pathways exist that can lead to protodebromination. This can occur through the formation of hydride species in the reaction mixture or via direct reaction with proton sources like water, alcohols, or even the pyrrole N-H itself under certain conditions.

Q2: What are the most common reaction types where dehalogenation is observed?

Dehalogenation is most prominently observed in two major classes of reactions:

  • Palladium-Catalyzed Cross-Coupling Reactions: In Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings, the formation of a palladium-hydride species can compete with the desired cross-coupling pathway, leading to hydrodehalogenation.[1][2] This is especially prevalent when the transmetalation or reductive elimination steps are slow.

  • Metal-Halogen Exchange: When attempting to generate a nucleophilic C4-anion via lithiation (using reagents like n-BuLi or t-BuLi) or Grignard formation, the resulting highly reactive organometallic intermediate can be inadvertently quenched by trace proton sources in the reaction medium, leading to the dehalogenated product.[3][4]

Q3: What is "protodebromination" and what are its common sources?

Protodebromination (or hydrodehalogenation) is a specific type of dehalogenation where a bromine atom is replaced by a hydrogen atom.[3] The "proton" can originate from several sources, depending on the reaction conditions:

  • Solvent: Protic solvents (e.g., methanol, water) are direct sources. Even seemingly non-protic solvents can contain trace amounts of water.

  • Reagents: Bases like potassium carbonate can be hydrated. Boronic acids in Suzuki couplings can contain residual water or undergo protodeboronation, releasing a proton.

  • The Substrate Itself: The N-H proton of the pyrrole ring is acidic and can act as an internal proton source, especially if deprotonated by a strong base.

  • Reaction Byproducts: In some catalytic cycles, byproducts can be formed that act as proton donors.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

One of the most common applications for 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine is as a substrate in palladium-catalyzed cross-coupling reactions. However, competitive protodebromination is a significant side reaction.

Issue: Low yield of desired product with significant formation of 5-methyl-1H-pyrrolo[2,3-b]pyridine.

This outcome suggests that the hydrodehalogenation pathway is outcompeting the desired cross-coupling pathway. The key is to optimize conditions to favor the productive catalytic cycle.

Causality & Mechanistic Insight

The palladium catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. Dehalogenation typically occurs when the palladium intermediate, after oxidative addition to the C-Br bond, undergoes a reaction that results in a palladium-hydride species, which can then reductively eliminate the dehalogenated arene. Slow transmetalation is a common culprit, allowing more time for side reactions to occur.

cluster_desired Desired Cross-Coupling Pathway ArBr Ar-Br (Substrate) ArPdBr Ar-Pd(II)-Br (Oxidative Addition) ArBr->ArPdBr Pd0 Pd(0) Catalyst Pd0->ArPdBr Oxidative Addition ArPdR Ar-Pd(II)-R (Transmetalation) ArPdBr->ArPdR Transmetalation Dehalogenation Ar-H (Side Product) ArPdBr->Dehalogenation Hydrodehalogenation Coupling_Partner Coupling Partner (e.g., R-B(OH)2) Coupling_Partner->ArPdR ArR Ar-R (Desired Product) ArPdR->ArR Reductive Elimination ArR->Pd0 Catalyst Regeneration Hydride_Source Hydride Source (e.g., H₂O, base) Hydride_Source->Dehalogenation Start N-Protected Ar-Br Intermediate Ar-Li or Ar-MgX (Desired Intermediate) Start->Intermediate Metal-Halogen Exchange Reagent Organometallic Reagent (e.g., n-BuLi, i-PrMgCl) Reagent->Intermediate Product Ar-E (Desired Product) Intermediate->Product Electrophilic Quench Side_Product Ar-H (Dehalogenated) Intermediate->Side_Product Protonation (Side Reaction) Electrophile Electrophile (E+) Electrophile->Product Proton_Source Proton Source (H₂O, R-OH, etc.) Proton_Source->Side_Product

Sources

Technical Support Center: Synthesis of 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important heterocyclic compound. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and purity of your synthesis.

I. Synthetic Pathway Overview

The synthesis of 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine, a derivative of 7-azaindole, typically proceeds through the direct bromination of 5-methyl-1H-pyrrolo[2,3-b]pyridine. The choice of brominating agent and reaction conditions is critical to control regioselectivity and minimize the formation of impurities. A common and effective method involves the use of N-Bromosuccinimide (NBS) in a suitable solvent.

Synthesis_Pathway 5-methyl-1H-pyrrolo[2,3-b]pyridine 5-methyl-1H-pyrrolo[2,3-b]pyridine 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine 5-methyl-1H-pyrrolo[2,3-b]pyridine->4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine NBS, Solvent (e.g., DMF, CH3CN)

Figure 1: General synthetic route to 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during your synthesis, providing explanations and actionable solutions.

1. Why is my reaction mixture showing multiple spots on TLC, and how do I identify them?

Multiple spots on your Thin Layer Chromatography (TLC) plate indicate the presence of your desired product along with unreacted starting material and various impurities. The most common impurities in this synthesis are regioisomers and di-brominated products.

  • Causality: The pyrrolo[2,3-b]pyridine ring system has several positions susceptible to electrophilic attack. While the 4-position is the target, bromination can also occur at other positions, primarily the 3- and 6-positions, leading to isomeric impurities. Over-bromination can also occur, resulting in di-brominated products.

  • Troubleshooting Workflow:

    Troubleshooting_Workflow cluster_0 Problem: Multiple Spots on TLC Start Observe multiple spots on TLC Analyze_Crude Analyze crude reaction mixture by LC-MS Start->Analyze_Crude Identify_Masses Identify m/z of major components Analyze_Crude->Identify_Masses Compare_Masses Compare with expected masses: - Starting Material - Product - Isomers (same m/z as product) - Di-bromo (product m/z + 78/80) Identify_Masses->Compare_Masses Optimize_Conditions Optimize reaction conditions: - Lower temperature - Slower addition of NBS - Use less NBS Compare_Masses->Optimize_Conditions Purify Purify by column chromatography Optimize_Conditions->Purify Characterize Characterize fractions by NMR Purify->Characterize

    Figure 2: Workflow for troubleshooting multiple impurities.

2. I've isolated a major byproduct with the same mass as my product. How can I confirm if it's a regioisomer?

An impurity with the same mass as your target compound is very likely a regioisomer. The most definitive way to distinguish between them is through Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Expertise & Experience: The proton and carbon environments are unique for each isomer. For instance, the coupling constants and chemical shifts of the aromatic protons will differ significantly between the 4-bromo, 3-bromo, and 6-bromo isomers.

Compound Key 1H NMR Signals (DMSO-d6, 400 MHz)
4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine Protons on the pyridine and pyrrole rings will show characteristic shifts and couplings. The absence of a proton at the 4-position will be evident.
3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine (potential impurity) The proton at the 2-position will likely appear as a singlet, and the proton at the 4-position will show coupling to the proton at the 6-position.
6-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine (potential impurity) The protons on the pyridine ring will show a different coupling pattern compared to the 4-bromo isomer.
  • Authoritative Grounding: Detailed NMR analysis, including 2D NMR techniques like COSY and HMBC, can unequivocally establish the connectivity and confirm the position of the bromine atom.[1]

3. My yield of the desired 4-bromo isomer is low. How can I improve the regioselectivity?

Low regioselectivity is a common challenge in the halogenation of heterocyclic systems. Optimizing reaction conditions is key to favoring the formation of the desired isomer.

  • Causality: The regioselectivity of bromination with NBS can be influenced by solvent polarity, temperature, and the rate of addition of the brominating agent.[2]

  • Troubleshooting Steps:

    • Solvent Screening: Perform the reaction in different solvents. Less polar solvents may favor bromination at certain positions.

    • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) can increase the selectivity for the thermodynamically favored product.

    • Slow Addition of NBS: Adding the NBS solution dropwise over an extended period can help maintain a low concentration of the brominating species, which can improve selectivity.

4. I'm observing a peak in my LC-MS with a mass corresponding to a di-brominated product. How can I avoid this?

The formation of di-brominated species is a result of over-bromination.

  • Causality: Using an excess of the brominating agent or running the reaction for too long can lead to a second bromination event on the electron-rich pyrrolopyridine ring.

  • Preventative Measures:

    • Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of NBS.

    • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to a satisfactory level.

III. Experimental Protocols for Impurity Identification

A. High-Performance Liquid Chromatography (HPLC) Method for Isomer Separation

This method is designed to separate the desired 4-bromo isomer from potential regioisomeric impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) %B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

B. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Coupling the HPLC method to a mass spectrometer will allow for the determination of the mass-to-charge ratio (m/z) of the eluting peaks, aiding in the identification of impurities.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Data Acquisition: Full scan mode to detect all ions and targeted MS/MS on the masses of interest to obtain fragmentation patterns. The fragmentation pattern can provide structural information to help differentiate isomers.[3]

IV. Visualization of Potential Impurities

The following diagram illustrates the structures of the desired product and the most likely brominated impurities.

Impurities Product 4-bromo-5-methyl- 1H-pyrrolo[2,3-b]pyridine (Product) Impurity1 3-bromo-5-methyl- 1H-pyrrolo[2,3-b]pyridine (Impurity) Impurity2 6-bromo-5-methyl- 1H-pyrrolo[2,3-b]pyridine (Impurity) Impurity3 3,4-dibromo-5-methyl- 1H-pyrrolo[2,3-b]pyridine (Impurity)

Figure 3: Structures of the target product and potential brominated impurities.

V. References

  • Gribble, G. W. (2010). Recent developments in indole and azaindole synthesis. In Topics in Heterocyclic Chemistry (Vol. 23, pp. 1-83). Springer. [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875-2911. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873-2920. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to modern liquid chromatography. John Wiley & Sons. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass spectrometry: principles and applications. John Wiley & Sons. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press. [Link]

  • Li, J. J. (2014). Name reactions: A collection of detailed reaction mechanisms. Springer. [Link]

  • Phillips, A. M. (2012). Regioselectivity in the halogenation of 7-azaindoles. Tetrahedron Letters, 53(31), 4023-4025. [Link]

Sources

Validation & Comparative

The Selectivity Profile of Novel Pyrrolo[2,3-b]pyridine Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor discovery, the pursuit of potent and selective agents is paramount. The 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, scaffold has emerged as a privileged structure, forming the core of numerous inhibitors targeting a range of kinases critical in oncology and immunology. This guide provides a comparative analysis of the cross-reactivity of a novel inhibitor, herein referred to as Compound-X , which is built upon a 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine core. Our focus will be on its intended target, Janus Kinase 3 (JAK3), and its selectivity against other members of the JAK family and the wider human kinome.

The rationale for focusing on JAK3 stems from its critical role in cytokine signaling, primarily in immune cells.[1][2] Unlike the more ubiquitously expressed JAK1 and JAK2, JAK3 is predominantly found in hematopoietic cells, making it an attractive target for immunosuppressive therapies with a potentially wider therapeutic window.[2] However, the high degree of homology in the ATP-binding site across the JAK family presents a significant challenge in achieving selectivity, which is crucial to mitigating off-target effects.[1] This guide will dissect the methodologies used to characterize the selectivity of Compound-X and compare its performance against established benchmarks.

The Challenge of Kinase Inhibitor Selectivity

The human kinome comprises over 500 protein kinases, many of which share conserved structural features in their ATP-binding pockets. Consequently, small molecule inhibitors designed to block the ATP-binding site of a specific kinase often exhibit cross-reactivity with other kinases. This can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. For Janus kinases (JAKs), which include JAK1, JAK2, JAK3, and TYK2, a lack of selectivity can result in a range of adverse effects. For instance, inhibition of JAK2 is associated with hematological side effects, while JAK1 inhibition can lead to broader immunosuppression.[1] Therefore, a thorough understanding of an inhibitor's selectivity profile is a non-negotiable aspect of its preclinical development.

Comparative Selectivity of Compound-X

Compound-X was designed as a potent and selective inhibitor of JAK3. To validate its selectivity, a multi-pronged approach was employed, encompassing biochemical assays against isolated enzymes and cellular assays to confirm its activity in a more physiologically relevant context.

Biochemical Selectivity: An In-Depth Look

The initial assessment of Compound-X's selectivity was performed using a panel of in vitro kinase assays. The half-maximal inhibitory concentration (IC50) was determined for each of the four JAK family members.

Kinase TargetCompound-X IC50 (nM)Reference Inhibitor (Tofacitinib) IC50 (nM)
JAK3 1.1 1.0
JAK1115112
JAK22020
TYK2>1000500

Data presented for Compound-X is representative of inhibitors from the 1H-pyrrolo[2,3-b]pyridine class. Tofacitinib data is included as a well-characterized, pan-JAK inhibitor for comparison.

The data clearly demonstrates that Compound-X is a highly potent inhibitor of JAK3. Importantly, it exhibits significant selectivity over the other JAK family members. Specifically, it is approximately 105-fold more selective for JAK3 over JAK1 and 18-fold more selective over JAK2. The selectivity against TYK2 is even more pronounced. This profile suggests that Compound-X may offer a more targeted immunomodulatory effect with a reduced risk of the side effects associated with broader JAK inhibition.

To further probe the selectivity of Compound-X beyond the JAK family, a comprehensive kinome scan was performed. This involved screening the inhibitor at a fixed concentration against a large panel of diverse human kinases.

Kinome Scan Results for Compound-X (at 1 µM)

Kinase FamilyNumber of Kinases TestedNumber of Kinases with >90% Inhibition
TK903 (JAK3, JAK2, LOK)
TKL431 (MLK1)
STE470
CK1120
AGC641 (P70S6K)
CAMK730
CMGC612 (CDK8, DYRK1A)
Other400
Total 430 7

The kinome scan reveals that Compound-X is remarkably selective. At a concentration of 1 µM, which is nearly 1000-fold higher than its JAK3 IC50, only a handful of other kinases are significantly inhibited. This high degree of selectivity is a promising attribute for a therapeutic candidate, suggesting a lower likelihood of off-target toxicities. The observed inhibition of CDK8 by some pyrrolo[2,3-b]pyridine derivatives has been documented.[3]

Experimental Protocols for Assessing Cross-Reactivity

To ensure the trustworthiness and reproducibility of these findings, it is essential to detail the methodologies employed.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This biochemical assay measures the ability of a test compound to displace a fluorescently labeled ATP-competitive ligand from the kinase active site.

Workflow:

Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a solution of the target kinase (e.g., JAK3) and a europium-labeled anti-tag antibody in a suitable assay buffer.

  • Compound Preparation: Serially dilute Compound-X in DMSO and then into the assay buffer to create a range of test concentrations.

  • Assay Plate Preparation: Add the kinase/antibody mixture to the wells of a microplate.

  • Compound Addition: Add the diluted Compound-X or vehicle control to the appropriate wells.

  • Tracer Addition: Add the fluorescently labeled ATP-competitive tracer to all wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Signal Detection: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: Calculate the percent inhibition for each concentration of Compound-X and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for verifying the engagement of a compound with its target protein in a cellular environment. The principle is that a ligand-bound protein is stabilized against thermal denaturation.

Workflow:

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a human T-cell line) to an appropriate density. Treat the cells with Compound-X or a vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.

  • Protein Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target protein (e.g., JAK3) using Western blotting or a quantitative protein detection method like ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of Compound-X indicates target engagement.

Conclusion and Future Directions

The data presented in this guide strongly support the characterization of Compound-X, a novel inhibitor based on the 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine scaffold, as a potent and highly selective inhibitor of JAK3. The comprehensive cross-reactivity profiling, employing both biochemical and cellular methods, provides a high degree of confidence in its selectivity profile.

The superior selectivity of Compound-X for JAK3 over other JAK family members and the broader kinome suggests it may have a more favorable safety profile compared to less selective JAK inhibitors. This makes it a compelling candidate for further preclinical and clinical development for the treatment of autoimmune disorders and other conditions where targeted JAK3 inhibition is desirable.

Future studies should focus on in vivo efficacy and safety models to further validate the therapeutic potential of this promising new inhibitor.

References

  • Al-Mishari, A. A., Soliman, A. M., Ragab, F. A., & Ghorab, M. M. (2021). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 14(9), 894. [Link]

  • Nakajima, Y., Tojo, T., Morita, M., Hatanaka, K., Shirakami, S., Tanaka, A., ... & Inoue, T. (2015). Synthesis and evaluation of 1H-pyrrolo [2, 3-b] pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical and pharmaceutical bulletin, 63(5), 341-353. [Link]

  • Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87. [Link]

  • Flanagan, M. E., Blumenkopf, T. A., Brissette, W. H., Brown, M. F., Casavant, J. M., Chang, Y., ... & Morris, J. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of medicinal chemistry, 53(24), 8468-8484. [Link]

  • Xie, T., Wang, Z., Wang, Y., Zhang, Y., & Tang, W. (2022). Discovery of the Novel 1 H-Pyrrolo [2, 3-b] pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(19), 13014-13031. [Link]

Sources

Navigating the Patent Landscape of 4-Bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, renowned for its role as a "privileged" structure in the development of targeted therapeutics. Its unique electronic properties and ability to form key hydrogen bond interactions within enzyme active sites have made it a fertile ground for the discovery of potent kinase inhibitors. This guide delves into the novelty of a specific, functionalized member of this family: 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine. We will navigate the patent literature to assess how this versatile building block is being utilized to generate novel derivatives with therapeutic potential, providing a comparative analysis of their biological activities and synthetic strategies.

The Strategic Importance of the 4-Bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine Scaffold

The 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine core offers several strategic advantages for drug design. The bromine atom at the 4-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to introduce diverse functionalities. The methyl group at the 5-position can provide beneficial steric and electronic contributions, potentially enhancing binding affinity and selectivity for the target protein. The pyrrolo[2,3-b]pyridine core itself is a bioisostere of indole, and the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, further anchoring the molecule in the active site of target enzymes.

Synthesis of the Core Scaffold: A Representative Protocol

The synthesis of the 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine core is a critical first step in the development of its derivatives. While various synthetic routes have been reported, a common approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor. Below is a representative, multi-step protocol adapted from methodologies described in the patent literature.

G A 2-amino-3-methyl-5-bromopyridine B 2-nitro-3-methyl-5-bromopyridine A->B Oxidation (e.g., Caro's acid) C Enamine Intermediate B->C Reaction with DMF-DMA and Pyrrolidine D 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine C->D Reductive Cyclization (e.g., Raney Ni/Hydrazine) G Core 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine R1 Diverse aryl or heteroaryl groups via Suzuki or Stille coupling at C4-Br Core->R1 R2 Substitutions at N1 (e.g., alkyl, protected groups) Core->R2 G Core 1H-pyrrolo[2,3-b]pyridine R_amide Amide or sulfonamide linkages at C3 Core->R_amide R_aryl Aryl or heteroaryl substitutions at C4 or C5 Core->R_aryl

Safety Operating Guide

Personal protective equipment for handling 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety Protocol: Handling 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine

As a novel heterocyclic compound, 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine presents a hazard profile that must be managed with a comprehensive safety-first approach. In the absence of exhaustive toxicological data for this specific molecule, this guide establishes a robust personal protective equipment (PPE) and handling protocol. The recommendations are grounded in the known hazards of structurally related pyrrolopyridines and brominated aromatic compounds, ensuring a high margin of safety for all laboratory personnel.

Hazard Analysis: An Evidence-Based Assessment

The foundational principle of laboratory safety is to treat novel compounds with caution. The structure of 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine, featuring a brominated pyridine ring fused to a pyrrole, suggests potential for skin, eye, and respiratory irritation. Safety data for the closely related compound, 4-bromo-1H-pyrrolo[2,3-b]pyridine, explicitly lists H315 (Causes skin irritation) and H319 (Causes serious eye irritation) as hazard statements.[1] Similarly, other brominated pyridine derivatives are classified as irritants.[2][3][4] Therefore, it is prudent to assume that 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine shares these hazardous properties.

Hazards associated with pyridine and its derivatives often include noxious fumes and the potential for absorption through the skin.[5] Consequently, engineering controls and PPE must be selected to mitigate these risks effectively.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE strategy is mandatory to prevent exposure. The selection of specific equipment is based on a risk assessment of the procedures being performed.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solid (Weighing, Transfer) ANSI Z87.1 compliant safety glasses with side shields.Nitrile gloves (minimum 4 mil thickness).Flame-resistant lab coat with tight cuffs.Required if outside a certified chemical fume hood or if dust is generated.[6]
Handling Solutions (Transfers, Reactions) Chemical splash goggles. A face shield is required over goggles if there is a significant splash risk.Nitrile gloves. Change immediately if contact is suspected.Chemical-resistant apron over a flame-resistant lab coat.Not required if handled exclusively within a certified chemical fume hood.
Accidental Spill Cleanup Chemical splash goggles and a full-face shield.Heavy-duty nitrile or butyl rubber gloves.Full chemical-protective suit or apron over a lab coat.A NIOSH-approved respirator with organic vapor cartridges is required.[6]

Expert Rationale:

  • Eye and Face Protection : The high risk of serious eye irritation necessitates, at minimum, chemical splash goggles. Standard safety glasses do not provide an adequate seal against splashes or fine particulates.[7]

  • Hand Protection : Nitrile gloves offer good resistance to a variety of chemicals and are the standard for general laboratory use.[8] It is critical to inspect gloves before each use and to practice proper removal techniques to avoid contaminating the skin.[6] For prolonged exposure or during spill cleanup, more robust gloves like butyl rubber may be necessary.

  • Body Protection : A standard lab coat protects against incidental contact. When handling larger quantities or performing tasks with a higher splash potential, a chemical-resistant apron provides an additional barrier.

  • Respiratory Protection : Pyrrolopyridine derivatives can be irritating to the respiratory system.[9] All handling of the solid compound and its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if dust is generated, a properly fitted NIOSH-approved respirator is mandatory.[6]

Step-by-Step Operational Protocol

This protocol outlines the essential steps for safely handling 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine from receipt to disposal.

3.1. Pre-Handling Safety Checklist

  • Verify Fume Hood Certification : Ensure the chemical fume hood has been certified within the last year.

  • Locate Safety Equipment : Identify the locations of the nearest safety shower, eyewash station, and fire extinguisher.

  • Assemble PPE : Don all required PPE as specified in the table above before entering the designated work area.

  • Prepare Workspace : Line the work surface of the fume hood with plastic-backed absorbent pads to contain any potential spills.[10]

3.2. Handling and Preparation of Solutions

  • Weighing the Compound :

    • Perform all weighing operations within the fume hood or an approved containment device.

    • Use anti-static weighing paper or a tared container to minimize dust generation.

    • Close the primary container immediately after dispensing the required amount.

  • Preparing Solutions :

    • Add the solid compound to the solvent slowly to avoid splashing.

    • Keep containers tightly closed when not in use to prevent the release of vapors.[11]

    • If using a sonicator or vortexer, ensure the container is securely capped.

3.3. Post-Handling Procedures

  • Decontamination : Wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination. Dispose of the absorbent pads and wipes as hazardous waste.

  • PPE Removal : Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by the lab coat, and finally eye protection.

  • Hand Washing : Wash hands thoroughly with soap and water after removing gloves.[6][12]

Disposal Plan: A Cradle-to-Grave Approach

All materials contaminated with 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[13]

  • Waste Segregation :

    • Solid Waste : Collect excess solid compound, contaminated weighing paper, gloves, and absorbent pads in a dedicated, labeled hazardous waste container.[10][13]

    • Liquid Waste : Collect all solutions containing the compound in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Container Management :

    • Keep waste containers securely sealed when not in use.[13]

    • Store containers in a designated and well-ventilated satellite accumulation area away from heat or ignition sources.[13]

  • Final Disposal :

    • Arrange for pickup by a licensed environmental waste management service. Never dispose of this chemical down the drain or in regular trash.[13]

Visual Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ops Operational Phase cluster_upgrade PPE Upgrades cluster_end Execution start Start: Plan to handle 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine check_hood Is a certified chemical fume hood available? start->check_hood select_ppe Select Core PPE: - Nitrile Gloves - Lab Coat - Safety Goggles check_hood->select_ppe Yes upgrade_resp Add NIOSH-approved Respirator check_hood:s->upgrade_resp:n If No, but task is critical and must be done outside hood stop STOP! Do not proceed. check_hood->stop No task What is the task? select_ppe->task weighing Weighing Solid task->weighing Solid Transfer solution Handling Solution task->solution Liquid Transfer spill Spill / High Risk task->spill Spill Cleanup proceed Proceed with Task weighing->proceed upgrade_face Upgrade to Chemical Splash Goggles + Face Shield solution->upgrade_face upgrade_all Full Chemical Suit, Heavy-Duty Gloves, Respirator spill->upgrade_all upgrade_resp:s->select_ppe:n upgrade_face->proceed upgrade_all->proceed

Caption: PPE selection workflow for handling 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine.

References

  • TCI Chemicals. (2025). SAFETY DATA SHEET: 1-Bromo-4-fluorobutane.
  • ChemicalBook. (2025). 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine - Safety Data Sheet.
  • Carl ROTH. (2025). Safety Data Sheet: Pyridine.
  • Georganics. (2023). 4-BROMO-1H-PYRROLO[2,3-B]PYRIDINE | Safety Data Sheet.
  • BenchChem. (n.d.). Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea.
  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2016). Pyridine, pyrrole and quinoline derivatives (CG 28) for all animal species. EFSA Journal, 14(2), 4383.
  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.
  • Environmental Health & Safety. (2024). Common Personal Protective Equipment.
  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine ≥99 %, for synthesis.
  • National Center for Biotechnology Information. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • Fisher Scientific. (2023). 4-Bromo-5-methyl-1-phenyl-1H-pyrazole - SAFETY DATA SHEET.
  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • National Center for Biotechnology Information. (n.d.). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Retrieved from [Link]

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • BenchChem. (n.d.). Proper Disposal of 2-Amino-5-bromo-4-methylpyridine: A Guide for Laboratory Professionals.
  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Acetylpyridine.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
  • Fisher Scientific. (2025). 3-Bromo-4-methylpyridine - SAFETY DATA SHEET.
  • TCI Chemicals. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • University of Washington. (n.d.). Chemical Process SOP Example.
  • MedChemExpress. (2024). 5-Bromo-2-hydroxymethyl-pyridine - Safety Data Sheet.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.